molecular formula C17H20N4O B2373283 4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one CAS No. 2034222-96-1

4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one

Cat. No.: B2373283
CAS No.: 2034222-96-1
M. Wt: 296.374
InChI Key: SVBBQQUSVHCNOQ-UHFFFAOYSA-N
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Description

4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenyl group, a pyrimidin-2-ylamino group, and an azetidin-1-yl moiety, making it a versatile molecule for various applications.

Scientific Research Applications

4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of an appropriate amine with a halogenated butanone derivative under basic conditions.

    Attachment of the Pyrimidin-2-ylamino Group: The pyrimidin-2-ylamino group is introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with the azetidine intermediate.

    Final Coupling with Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-ol: A similar compound with an alcohol group instead of a ketone.

    4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoic acid: A derivative with a carboxylic acid group.

Uniqueness

4-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

4-phenyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-16(9-4-8-14-6-2-1-3-7-14)21-12-15(13-21)20-17-18-10-5-11-19-17/h1-3,5-7,10-11,15H,4,8-9,12-13H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBBQQUSVHCNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCC2=CC=CC=C2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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